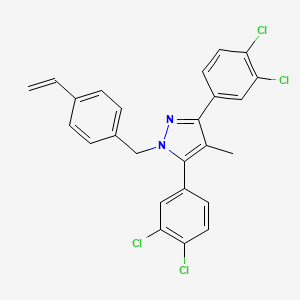![molecular formula C12H10FNO4S2 B10915429 N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide](/img/structure/B10915429.png)
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(1,3-BENZODIOXOL-5-YLMETHYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic organic compound that features a benzodioxole moiety, a fluorine atom, and a thiophenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-BENZODIOXOL-5-YLMETHYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the Pd-catalyzed C-N cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the acylation of 1,3-benzodioxole and other steps to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1,3-BENZODIOXOL-5-YLMETHYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction , and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonic acids.
Scientific Research Applications
N~2~-(1,3-BENZODIOXOL-5-YLMETHYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N2-(1,3-BENZODIOXOL-5-YLMETHYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with molecular targets, such as enzymes or receptors, leading to the modulation of specific biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby inducing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and thiophenesulfonamides, such as:
Uniqueness
N~2~-(1,3-BENZODIOXOL-5-YLMETHYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to its specific combination of a benzodioxole moiety, a fluorine atom, and a thiophenesulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H10FNO4S2 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H10FNO4S2/c13-11-3-4-12(19-11)20(15,16)14-6-8-1-2-9-10(5-8)18-7-17-9/h1-5,14H,6-7H2 |
InChI Key |
AWRRJESXCDHDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(S3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10915347.png)
![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10915352.png)

![1-methyl-5-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10915375.png)
![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10915377.png)
![5-(difluoromethyl)-1-(2-methoxyethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915378.png)
![5-(difluoromethyl)-7-(2-methoxyphenyl)-1-(prop-2-en-1-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915380.png)
![13-methyl-4-phenyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid](/img/structure/B10915388.png)
![1-methyl-6-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915395.png)
![5-phenyl-N-[3-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10915406.png)
![4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10915417.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B10915422.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10915423.png)
![5-{[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10915428.png)
